4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is a complex organic compound with a unique structure that includes biphenyl, hydrazone, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate typically involves multiple steps. One common method includes the following steps:
Formation of biphenyl-4-yloxyacetyl chloride: This is achieved by reacting biphenyl-4-yloxyacetic acid with thionyl chloride under reflux conditions.
Hydrazone formation: The biphenyl-4-yloxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then condensed with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]
Properties
Molecular Formula |
C30H26N2O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H26N2O5/c1-2-35-28-19-22(13-18-27(28)37-30(34)25-11-7-4-8-12-25)20-31-32-29(33)21-36-26-16-14-24(15-17-26)23-9-5-3-6-10-23/h3-20H,2,21H2,1H3,(H,32,33)/b31-20+ |
InChI Key |
UGTGXELZUOAYOI-AJBULDERSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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